Msdh-C

Vue d'ensemble

Description

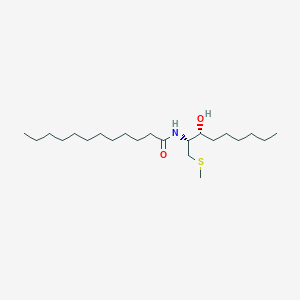

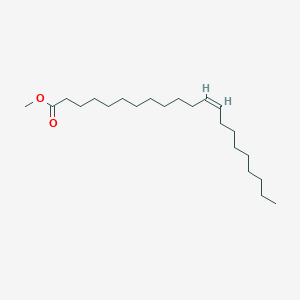

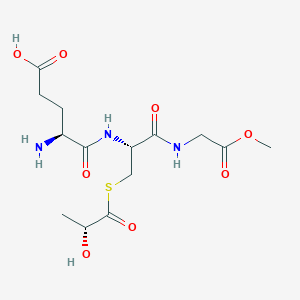

“Msdh-C” is also known as D-erythro-1-Methylthiohydroceramide . It’s a potent inhibitor of glycosphingolipid biosynthesis . At 10 μM, it decreases de novo ceramide biosynthesis by about 90% . Its CAS Number is 144474-37-3, and its molecular formula is C22H45NO2S .

Synthesis Analysis

The synthesis of potential inhibitors of glycosphingolipid biosynthesis, including “Msdh-C”, has been discussed in a study by G. Brenner-Weiss, et al . Another study by G. van Echten-Deckert, et al., discusses how 1-Methylthiodihydroceramide, a novel analog of dihydroceramide, stimulates sphinganine degradation resulting in decreased de novo sphingolipid biosynthesis .

Molecular Structure Analysis

“Msdh-C” has a molecular weight of 387.7 . It contains a total of 70 bonds, including 25 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 sulfide .

Chemical Reactions Analysis

“Msdh-C” is known to interact with lipid membranes in a highly pH-dependent manner . At physiological pH, it spontaneously forms vesicles, which disassemble into small aggregates (probably micelles) below pH 6.4 .

Physical And Chemical Properties Analysis

“Msdh-C” has unexpected chemical properties . It spontaneously forms vesicles at physiological pH, which disassemble into small aggregates (probably micelles) below pH 6.4 . The effect of “Msdh-C” on lipid membranes is highly pH-dependent .

Applications De Recherche Scientifique

Interaction with Lipid Bilayer Membranes and Cell Toxicity

- MSDH-C accumulates in lysosomes and has unique chemical properties, especially at physiological pH where it forms vesicles. These vesicles disassemble into small aggregates in acidic conditions. The study by Villamil Giraldo et al. (2020) demonstrates the pH-dependent effects of MSDH-C on lipid membranes. At neutral pH, MSDH-C integrates into the liposome membrane, causing leakage of small fluorophores. In cell culture, a low ratio of MSDH-C to plasma membrane lipids is necessary to maintain membrane integrity. This study also suggests that MSDH-C vesicles are taken up by cells via endocytosis and contribute to apoptosis through lysosomal permeabilization (Villamil Giraldo et al., 2020).

Lysosomal Rupture and Cell Death Induction

- Li et al. (2000) focused on the use of MSDH-C to initiate controlled lysosomal rupture in macrophage-like cells. They observed that low concentrations of MSDH-C, leading to partial lysosomal rupture, were followed by apoptosis. The study highlights that lysosomal proteases, when released into the cytosol, can induce apoptosis either directly through pro-caspase activation or indirectly by attacking the mitochondria (Li et al., 2000).

Applications in Metabolomic Studies

- MSDH-C is not directly mentioned in the context of metabolomic studies, but related techniques are highly relevant. For instance, Dunn et al. (2011) describe procedures for metabolic profiling in serum and plasma using mass spectrometry, which is crucial for understanding metabolic changes due to various factors, including the impact of substances like MSDH-C (Dunn et al., 2011).

Role in Stem Cell Biology

- MSDH-C's potential role in stem cell biology can be inferred from studies like that of Ginestier et al. (2007), which highlights the importance of certain cellular markers in identifying stem cells. Although MSDH-C is not directly mentioned, understanding such cellular processes is key in comprehending the broader impacts of substances like MSDH-C on cell biology (Ginestier et al., 2007).

Mécanisme D'action

“Msdh-C” accumulates selectively in lysosomes, a so-called lysosomotropic detergent . At neutral pH, the partitioning of “Msdh-C” into the liposome membrane is immediate and causes the leakage of small fluorophores, unless the ratio between “Msdh-C” and lipids is kept low . As the pH of the endosomal compartment progressively drops, “Msdh-C” vesicles disassemble, leading to a high concentration of increasingly charged “Msdh-C” in small aggregates inside the lysosomes .

Propriétés

IUPAC Name |

N-[(2R,3R)-3-hydroxy-1-methylsulfanylnonan-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2S/c1-4-6-8-10-11-12-13-14-16-18-22(25)23-20(19-26-3)21(24)17-15-9-7-5-2/h20-21,24H,4-19H2,1-3H3,(H,23,25)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXRYYWKKSLFEH-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CSC)C(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CSC)[C@@H](CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433983 | |

| Record name | MSDH-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Msdh-C | |

CAS RN |

144474-37-3 | |

| Record name | MSDH-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

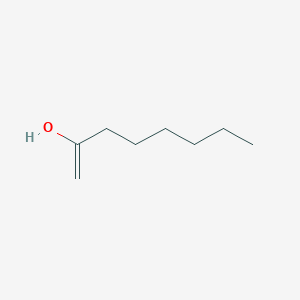

![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)